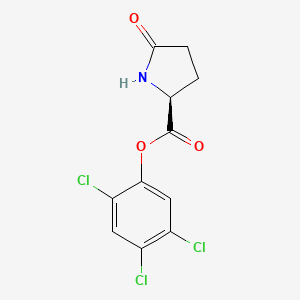
N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide
Vue d'ensemble
Description
N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide is a compound known for its diverse applications in pharmaceutical formulations. It is characterized by its stability and bioavailability, making it a valuable component in various medicinal products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide involves the use of boronic acid derivatives or borolane reagents. This method avoids the use of toxic organic tin compounds, ensuring a safer and more efficient production process . The compound is often synthesized in its crystalline mesylate monohydrate form, which demonstrates increased long-term stability and release kinetics .
Industrial Production Methods: Industrial production of this compound typically involves the formulation of tablets containing micronized this compound. The use of acidic components, such as methanesulfonic acid, is common in these formulations to enhance stability and bioavailability .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include boronic acid derivatives and borolane reagents. These reagents facilitate the synthesis and modification of the compound without the need for toxic organic tin compounds .
Major Products Formed: The major products formed from these reactions include the mesylate monohydrate salt of this compound. This form of the compound is preferred for its improved stability and bioavailability .
Applications De Recherche Scientifique
N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide has a wide range of scientific research applications. It is primarily used as an anti-viral active agent, particularly in the treatment of herpes simplex viruses (HSV-1 and HSV-2). The compound is effective in treating diseases such as labial herpes, genital herpes, keratitis, and encephalitis . Additionally, it is used in the preparation of pharmaceuticals for these conditions, demonstrating its significance in the medical field .
Mécanisme D'action
The mechanism of action of N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound inhibits the replication of herpes simplex viruses by interfering with viral DNA polymerase activity. This inhibition prevents the virus from replicating and spreading, thereby reducing the severity and duration of infections .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide include acyclovir and other anti-viral agents used in the treatment of herpes simplex infections. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Uniqueness: this compound is unique due to its enhanced stability and bioavailability in its mesylate monohydrate form. This makes it a preferred choice for pharmaceutical formulations, offering improved long-term stability and release kinetics compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H9N3O3S2 |
|---|---|
Poids moléculaire |
235.3 g/mol |
Nom IUPAC |
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H9N3O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H2,7,11,12)(H,8,9,10) |
Clé InChI |
LXASOSGTNFQNER-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Diethyl-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B8703432.png)


![(RS)-6-Carboxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8703467.png)







